![molecular formula C16H14N4O2S B2418103 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide CAS No. 896328-57-7](/img/structure/B2418103.png)
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
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Description
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrido[1,2-a][1,3,5]triazine derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Antitumor Activity
Compounds structurally related to pyrido[1,2-a][1,3,5]triazin have been investigated for their antitumor activities. For instance, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been synthesized and evaluated for in vitro antitumor activity against various cell lines, utilizing assays like the methylthiazole trazolium (MTT) assay (Guo-qiang Hu et al., 2008).
Antimicrobial and Antifungal Activities
A new series of thiazolidin-4-one derivatives, potentially structurally related to the compound , exhibited promising antimicrobial and antifungal activities (B. A. Baviskar et al., 2013). These studies highlight the potential for compounds with similar structures to be developed as antimicrobial agents.
Synthesis and Structural Analysis
Research also focuses on the synthesis and structural analysis of related compounds, providing insights into their chemical properties and potential applications in drug development. For example, studies have detailed the synthesis of 2-methyl-4-sulfanilamido-s-triazine derivatives and their unexpected products, contributing to the understanding of reaction mechanisms and structural characteristics of such compounds (Tetsuji Kametani et al., 1972).
Drug Delivery Systems
Innovations in drug delivery systems include the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, demonstrating the potential of complex chemical structures for improving the solubility and bioavailability of pharmaceutical compounds (J. Mattsson et al., 2010).
properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-8-20-13(9-11)18-15(19-16(20)22)23-10-14(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNBUODWVVGATM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide |
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